1-(2,3-Dimethylphenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJIYJZHAPHBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175691 | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-71-4 | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2,3 Dimethylphenyl Ethanone
Elucidation of Classical and Modern Acylation Approaches
The introduction of an acyl group onto an aromatic ring, a process known as acylation, is a fundamental transformation in organic chemistry. allen.in For the synthesis of 1-(2,3-dimethylphenyl)ethanone, the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) stands as a primary and widely studied method. smolecule.comvaia.com This electrophilic aromatic substitution reaction has been a mainstay in organic synthesis since its discovery by Charles Friedel and James Crafts in 1877. sigmaaldrich.commasterorganicchemistry.com
Mechanistic Investigations of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and producing aryl ketones. nih.gov The reaction typically involves an aromatic compound, an acylating agent like an acyl chloride or acid anhydride (B1165640), and a Lewis acid catalyst. byjus.compw.live
The crucial first step in Friedel-Crafts acylation is the generation of a highly reactive electrophile, the acylium ion (RCO+). allen.intutorchase.com This is achieved through the reaction of an acyl chloride with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). tutorchase.comnumberanalytics.com The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to form the acylium ion and a complex anion (e.g., AlCl₄⁻). byjus.comtutorchase.com The acylium ion is resonance-stabilized, which contributes to its formation. byjus.comyoutube.com
The general mechanism can be summarized as follows:
Formation of the acylium ion: The acyl chloride reacts with the Lewis acid catalyst. allen.in RCOCl + AlCl₃ → RCO⁺ + AlCl₄⁻ allen.in
Electrophilic attack: The electrophilic acylium ion attacks the electron-rich aromatic ring of 1,2-dimethylbenzene, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. allen.intutorchase.com
Deprotonation: A base, typically the AlCl₄⁻ ion, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, this compound. byjus.comtutorchase.com The catalyst, AlCl₃, is regenerated in this step. tutorchase.com
It is important to note that unlike Friedel-Crafts alkylation, the acylation reaction requires stoichiometric amounts of the Lewis acid catalyst because the product ketone can form a stable complex with the catalyst. wikipedia.org
In the acylation of substituted benzenes like 1,2-dimethylbenzene, the position of the incoming acyl group is directed by the existing substituents. vaia.com The two methyl groups in 1,2-dimethylbenzene are electron-donating and thus activate the aromatic ring towards electrophilic substitution. youtube.com They are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. vaia.comalexandonian.com
However, the regioselectivity is also significantly influenced by steric hindrance. sapub.org In the case of 1,2-dimethylbenzene, the potential sites for acylation are positions 3, 4, and 5. The methyl groups at positions 1 and 2 create steric hindrance, which can affect the accessibility of these sites to the bulky acylium ion. sapub.org The substitution pattern of the resulting ketone is a result of the interplay between the electronic activating effects of the methyl groups and the steric constraints they impose. alexandonian.comsapub.org For the Friedel-Crafts acylation of o-xylene, the reaction typically yields a single major product, 1-(3,4-dimethylphenyl)ethanone, with the formation of this compound being less favored due to the steric hindrance from the adjacent methyl group. vaia.com However, specific reaction conditions can be optimized to favor the formation of the 2,3-dimethylphenyl isomer.
Role of Lewis Acid Catalysis and Acylium Ion Formation
Optimized Synthesis Protocols and Reaction Conditions
Achieving high yields and purity of this compound necessitates careful optimization of reaction parameters.
The choice of solvent can significantly impact the rate and selectivity of Friedel-Crafts acylation. numberanalytics.comrsc.org Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) and nitro-compounds such as nitrobenzene (B124822). numberanalytics.com The polarity of the solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the electrophile. stackexchange.comresearchgate.net For instance, in some cases, polar solvents like nitrobenzene can enhance the reaction rate. numberanalytics.com However, the choice of solvent can also affect the isomer distribution of the product. rsc.org
Temperature is another critical factor. numberanalytics.comresearchgate.net Generally, higher temperatures lead to faster reaction rates. numberanalytics.com However, elevated temperatures can also promote the formation of side products and decrease selectivity. numberanalytics.com Therefore, a carefully controlled temperature gradient is often employed, with the reaction typically initiated at a lower temperature (e.g., 0°C) and then gradually warmed to room temperature or slightly above to ensure complete reaction. numberanalytics.com
Table 1: Influence of Reaction Parameters on Friedel-Crafts Acylation
| Parameter | General Effect on Reaction | Considerations for this compound Synthesis |
|---|---|---|
| Catalyst | Lewis acids like AlCl₃, FeCl₃, or zeolites are commonly used. google.comrsc.org | AlCl₃ is a conventional and effective choice. numberanalytics.com |
| Solvent | Can affect reaction rate and product isomer distribution. rsc.orgstackexchange.com | Dichloromethane or nitrobenzene are potential options. numberanalytics.com |
| Temperature | Higher temperatures increase reaction rate but can lower selectivity. numberanalytics.comresearchgate.net | A controlled temperature profile, often starting low, is preferable. |
| Reactant Ratio | The molar ratio of reactants influences conversion. rsc.org | An excess of the aromatic substrate may be used to drive the reaction. |
To maximize the yield and purity of this compound, several strategies can be employed. The slow, controlled addition of the acylating agent to the mixture of the aromatic substrate and Lewis acid catalyst can help to minimize side reactions. After the reaction is complete, a careful workup procedure is essential. This typically involves quenching the reaction mixture with ice and water to decompose the catalyst-ketone complex. pw.live
Purification of the crude product is often achieved through techniques such as distillation or column chromatography. The choice of purification method depends on the physical properties of the product and the nature of any impurities.
Influence of Solvent Systems and Temperature Gradients
Exploration of Alternative and Green Synthetic Pathways
The quest for sustainable chemical manufacturing has spurred research into alternative synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. tandfonline.comacs.org Traditional methods often rely on stoichiometric amounts of hazardous oxidants like chromium and manganese compounds, which generate significant toxic waste. tandfonline.com Green oxidation protocols aim to replace these reagents with cleaner oxidants and catalytic systems.
A notable green approach involves the use of heterogeneous nanocrystalline titanium(IV) oxide (TiO2) as a catalyst with hydrogen peroxide (H2O2) as the oxidant in polyethylene (B3416737) glycol (PEG), a green solvent. tandfonline.comtandfonline.com This method offers high yields, mild reaction conditions (70-75°C), and a simple work-up, with water as the only byproduct. tandfonline.comtandfonline.com The TiO2 catalyst can be recovered and reused multiple times with only a slight decrease in activity. tandfonline.com
Another efficient system utilizes cerium(III) bromide (CeBr3) and H2O2 for the selective oxidation of secondary alcohols. organic-chemistry.org Other green systems for alcohol oxidation include:
2-Iodoxybenzenesulfonic acid with Oxone. organic-chemistry.org
Bismuth tribromide with aqueous hydrogen peroxide. organic-chemistry.org
TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) catalyzed reactions with various co-oxidants. organic-chemistry.org
Table 1: Comparison of Green Oxidation Methods for Secondary Alcohols
| Catalytic System | Oxidant | Solvent | Advantages |
| Nanocrystalline TiO₂ | H₂O₂ | Polyethylene Glycol (PEG) | Reusable catalyst, clean byproduct (water), mild conditions. tandfonline.comtandfonline.com |
| CeBr₃ | H₂O₂ | Not specified | High efficiency for secondary and benzylic alcohols. organic-chemistry.org |
| 2-Iodoxybenzenesulfonic acid | Oxone | Not specified | High activity and selectivity. organic-chemistry.org |
| TEMPO/Co-oxidant | Various | Dichloromethane, Ethyl Acetate (B1210297) | Broad functional group compatibility, high yields at room temperature. organic-chemistry.org |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules like this compound from simpler precursors.
The Suzuki-Miyaura coupling has been adapted for the synthesis of ketones. One strategy involves the palladium-catalyzed coupling of organoboronic acids with acyl chlorides under anhydrous conditions. nih.gov This method can produce various symmetric and non-symmetric aromatic ketones. nih.gov More recently, a method for the direct coupling of simple ketones, including acetophenones, with arylboronates has been developed, proceeding through the catalytic activation of an unstrained C-C bond. nih.gov
The Mizoroki-Heck reaction offers another route, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.org For the synthesis of acetophenones, a nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides has been demonstrated in an ionic liquid, providing a green synthetic procedure. researchgate.net This reaction shows high regioselectivity and yield without the need for costly or toxic halide scavengers. researchgate.net
Table 2: Transition Metal-Catalyzed Syntheses of Acetophenones
| Reaction | Catalyst | Substrates | Key Features |
| Suzuki-Miyaura Coupling | Palladium complexes | Organoboronic acids and acyl chlorides/ketones | Can form symmetric and non-symmetric ketones; can activate unstrained C-C bonds in ketones. nih.govnih.gov |
| Mizoroki-Heck Reaction | Nickel or Palladium complexes | Aryl bromides and n-butyl vinyl ether | High regioselectivity; can be performed in green solvents like ionic liquids. wikipedia.orgresearchgate.net |
Biocatalytic Approaches and Enantioselective Synthesis
Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. mdpi.com
The enantioselective reduction of prochiral ketones, such as substituted acetophenones, to form chiral alcohols is a significant application of biocatalysis. researchgate.netresearchgate.net These chiral alcohols are valuable building blocks in the pharmaceutical industry. researchgate.netnih.gov For instance, the bioreduction of 1-(3,4-dimethylphenyl)ethanone has been achieved using various vegetable roots as biocatalysts, with sugar beet showing high promise, yielding the corresponding alcohol with high enantiomeric excess. researchgate.net Plant cell cultures of Beta vulgaris have also been successfully used for this transformation. mdpi.com
Natural deep eutectic solvents (NADES) are emerging as green and biocompatible alternatives to traditional organic solvents in biocatalysis. nih.govmdpi.com These solvents, formed from primary metabolites like amino acids, sugars, and choline (B1196258) derivatives, can enhance enzyme stability and activity. mdpi.comresearchgate.net
The reduction of acetophenone (B1666503) derivatives using Saccharomyces cerevisiae (baker's yeast) has been successfully performed in NADES. nih.gov For example, the bioconversion of 1-(3,4-dimethylphenyl)ethanone in a choline chloride:glycerol NADES with 30% water showed high enantioselectivity. nih.govresearchgate.net The use of NADES can influence both the conversion rate and the enantiomeric excess of the product, sometimes even reversing the enantioselectivity compared to reactions in pure water. mdpi.comnih.gov
Table 3: Biocatalytic Reduction of Dimethylphenyl Ethanone (B97240) Derivatives
| Biocatalyst | Substrate | Solvent System | Key Finding |
| Vegetable Roots (e.g., Sugar Beet) | 1-(3,4-Dimethylphenyl)ethanone | Aqueous | High yield and enantiomeric excess of the (S)-alcohol. researchgate.net |
| Saccharomyces cerevisiae | 1-(3,4-Dimethylphenyl)ethanone | Choline chloride:glycerol (NADES) | High enantioselectivity for the (S)-alcohol. nih.govresearchgate.net |
| Carrot Roots | 1-(3,4-Dimethylphenyl)ethanone | Choline chloride:glucose (NADES) | Inversion of enantioselectivity to favor the (R)-alcohol. mdpi.comnih.gov |
Enzymatic Reductions of Prochiral Ketones
Photochemical Synthesis Strategies
Photochemical reactions utilize light energy to drive chemical transformations, often providing unique reaction pathways not accessible through thermal methods.
The photo-Fries rearrangement is a photochemical variant of the classic Fries rearrangement. wikipedia.org It involves the UV light-induced rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgaakash.ac.in This reaction proceeds through a radical mechanism and can yield both ortho and para substituted products. wikipedia.orgasianpubs.org Unlike the thermal Fries rearrangement, the photo-Fries reaction does not require a catalyst. aakash.ac.intestbook.com This method is valuable for introducing an acetyl group onto a phenolic ring. asianpubs.org While yields can be low, it has been applied to the synthesis of various acetophenone derivatives. wikipedia.org For example, the photo-Fries rearrangement of 2,3-dimethylphenyl acetate could theoretically yield 1-(4-hydroxy-2,3-dimethylphenyl)ethanone. smolecule.com
Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the benzene (B151609) ring. wikipedia.org
Nitration and Halogenation Patterns
The introduction of a nitro group (nitration) or a halogen (halogenation) onto the benzene ring of 1-(2,3-dimethylphenyl)ethanone is a key functionalization process. In nitration, treatment with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, introduces a nitro group onto the aromatic ring. smolecule.com Similarly, halogenation can be achieved using reagents like bromine. smolecule.com
The directing effects of the existing substituents on the aromatic ring determine the position of the incoming electrophile. The acetyl group is a deactivating group and a meta-director, meaning it withdraws electron density from the ring and directs incoming electrophiles to the position meta to it. lkouniv.ac.in Conversely, methyl groups are activating and ortho-, para-directing. lkouniv.ac.in In the case of this compound, the interplay between the meta-directing acetyl group and the ortho-, para-directing methyl groups, as well as steric hindrance, will dictate the final substitution pattern. Research on the nitration of the related 3,4-dimethylacetophenone shows the formation of 2-nitro, 5-nitro, and 6-nitro derivatives, highlighting the complex regiochemical outcomes. cdnsciencepub.com For this compound, electrophilic attack is anticipated to occur at the positions para to the methyl groups (C5) and ortho to the methyl groups (C4 and C6), with the acetyl group deactivating the ring and directing meta to its own position.
Influence of Methyl Substituents on Ring Activation
Substituents on a benzene ring influence its reactivity towards electrophiles through a combination of inductive and resonance effects. lkouniv.ac.in Groups that donate electrons to the ring are activating, increasing the rate of electrophilic aromatic substitution compared to benzene, while electron-withdrawing groups are deactivating. masterorganicchemistry.com
The two methyl groups on the phenyl ring of this compound are electron-donating through an inductive effect, thereby activating the ring towards electrophilic attack. lkouniv.ac.in This activation makes the compound more reactive in electrophilic substitution reactions compared to acetophenone (B1666503), which lacks these activating groups. However, the acetyl group is deactivating due to its electron-withdrawing nature. lkouniv.ac.in The net effect is a moderately activated or deactivated ring, depending on the balance of these opposing electronic influences. The positioning of the methyl groups at the 2- and 3-positions also introduces steric considerations that can influence the approach of the electrophile and the regioselectivity of the reaction.
Carbonyl Group Transformations
The carbonyl group of the acetyl moiety is a primary site for chemical transformations, particularly reduction reactions to form the corresponding secondary alcohol.
Reductive Methodologies to Secondary Alcohols
The reduction of the ketone in this compound to 1-(2,3-dimethylphenyl)ethanol (B1346038) is a synthetically important transformation. This can be achieved through various reductive methods, including the use of metal hydrides and catalytic hydrogenation.
Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to secondary alcohols. libretexts.org These reagents act as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbonyl carbon. libretexts.org Aldehydes and ketones are reduced to the corresponding primary and secondary alcohols, respectively. libretexts.org
The choice of reducing agent can influence the selectivity of the reaction. LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and reacts violently with water and other protic solvents. libretexts.org NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. google.com The reduction of this compound with sodium borohydride or potassium borohydride in an alcoholic solvent is a preferred method for producing 1-(2,3-dimethylphenyl)ethanol. google.com
| Reducing Agent | Reactivity | Typical Solvents | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol | Reduces aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Anhydrous ethers (e.g., THF) | Reduces aldehydes, ketones, esters, carboxylic acids, etc. |
Catalytic hydrogenation is another effective method for the reduction of ketones. researchgate.net This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. mdpi.com Common catalysts include palladium, platinum, and nickel-based systems, often supported on materials like carbon or alumina. mdpi.comthieme-connect.de
The reaction proceeds by the addition of hydrogen across the carbonyl double bond. For instance, the hydrogenation of similar ketones has been successfully carried out using catalysts like Ni-Mo/γ-Al₂O₃. mdpi.com This method is often considered a "greener" alternative to metal hydride reductions as it avoids the use of stoichiometric metal reagents. The efficiency and selectivity of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. mdpi.comthieme-connect.de
| Catalyst System | Typical Conditions | Advantages |
|---|---|---|
| Pd/C, PtO₂, Raney Ni | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction |
| Ni-Mo/γ-Al₂O₃ | H₂ gas, elevated temperature and pressure | Effective for various substrates |
Metal Hydride Reductions and Selectivity Studies
Oxidative Degradation to Carboxylic Acids
The acetyl group of this compound is susceptible to oxidation, leading to its degradation into the corresponding carboxylic acid. This transformation is a common reaction for aryl ketones and can be accomplished using strong oxidizing agents. The process involves the cleavage of the carbon-carbon bond between the carbonyl group and the methyl group, or the oxidation of the methyl group itself, ultimately yielding a carboxyl group.
Detailed research findings indicate that reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this type of oxidation. The reaction typically results in the formation of 2,3-dimethylbenzoic acid, converting the ketone into a valuable synthetic intermediate for other fine chemicals. The presence of the dimethyl groups on the phenyl ring remains unaffected under these conditions.
Table 1: Oxidative Degradation of this compound
| Reactant | Oxidizing Agent | Major Product |
|---|---|---|
| This compound | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2,3-Dimethylbenzoic acid |
Condensation Reactions and Carbon-Carbon Bond Formation
This compound, which possesses α-hydrogens on its acetyl group, readily participates in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Aldol (B89426) Condensations (e.g., Claisen-Schmidt Reaction for Chalcones)
A significant reaction of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. wikipedia.org This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde. The reaction is typically catalyzed by a base, like sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. saudijournals.com
The mechanism begins with the abstraction of an α-hydrogen from the acetyl group of this compound by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield the final product, a thermodynamically stable α,β-unsaturated ketone known as a chalcone (B49325). mdpi.com These chalcones are valuable intermediates for synthesizing various heterocyclic compounds. scholarsresearchlibrary.com
Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis
| Ketone | Aldehyde | Catalyst/Conditions | Product Class |
|---|---|---|---|
| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | NaOH or KOH in Ethanol, Room Temperature | Chalcone (1-(2,3-dimethylphenyl)-3-aryl-2-propen-1-one) |
Epoxidation of Olefinic Derivatives
The olefinic (carbon-carbon double) bond in the chalcones derived from this compound is reactive towards epoxidation. This reaction converts the alkene moiety into an epoxide, a three-membered ring containing an oxygen atom. Enantiomerically enriched α,β-epoxy ketones are versatile intermediates in organic synthesis. thieme-connect.de
The epoxidation of these α,β-unsaturated ketones can be achieved using nucleophilic oxidizing agents, most commonly alkaline hydrogen peroxide (H₂O₂). thieme-connect.defabad.org.tr The mechanism involves a two-step process: first, the nucleophilic addition of a hydroperoxide ion to the β-carbon of the enone system. This is followed by an intramolecular nucleophilic substitution where the resulting enolate attacks the oxygen-oxygen bond, displacing a hydroxide ion and forming the epoxide ring. thieme-connect.de This transformation results in the formation of a chalcone epoxide. nih.gov
Table 3: Epoxidation of Chalcone Derivatives
| Reactant | Reagent | Conditions | Product Class |
|---|---|---|---|
| Chalcone (derived from this compound) | Hydrogen Peroxide (H₂O₂) | Basic medium (e.g., NaOH) | Chalcone Epoxide |
Reaction Kinetics and Mechanistic Pathways Elucidation
The elucidation of reaction mechanisms and kinetics provides a deeper understanding of the chemical transformations involving this compound.
For the Claisen-Schmidt condensation , the mechanistic pathway is well-established. mdpi.com The reaction rate is dependent on several factors, including the concentration of the base catalyst, temperature, and the electronic properties of the substrates. The formation of the enolate is typically the rate-determining step. The electronic nature of the substituent on the aromatic aldehyde also influences the kinetics; electron-withdrawing groups on the aldehyde increase its electrophilicity and can accelerate the initial nucleophilic attack.
In the case of the epoxidation of chalcones , the mechanism proceeds via nucleophilic attack, a pathway distinct from electrophilic epoxidations of simple alkenes. thieme-connect.de Kinetic studies would show a dependence on the concentrations of both the chalcone and the hydroperoxide ion. The stereochemical outcome of the reaction can be influenced by the use of chiral catalysts, leading to asymmetric epoxidation, an area of significant research. thieme-connect.de
Modern mechanistic studies often employ a combination of experimental observations and computational methods, such as quantum chemical calculations, to map out the energy profiles of reaction pathways, identify transition states, and rationalize product distributions. acs.org These studies confirm that the formation of intermediates, such as the enolate in the aldol condensation and the hydroperoxide adduct in the epoxidation, are key steps in the respective mechanistic pathways.
Design and Synthesis of Novel Derivatives and Analogues
Strategies for Functional Group Introduction on the Aromatic Ring
The aromatic core of 1-(2,3-dimethylphenyl)ethanone provides a canvas for the introduction of various functional groups, which can significantly alter the molecule's physicochemical properties and biological activity.
Hydroxylation and Etherification Pathways
The introduction of hydroxyl groups and their subsequent etherification are key strategies for modifying the aromatic ring. One common method to achieve hydroxylation is the Fries rearrangement of 2,3-dimethylphenyl acetate (B1210297), which typically uses aluminum chloride as a catalyst in nitrobenzene (B124822) at room temperature, yielding 1-(4-hydroxy-2,3-dimethylphenyl)ethanone. smolecule.com This hydroxylated derivative can then undergo etherification. For instance, reaction with an iodoalkane in the presence of anhydrous potassium carbonate leads to the corresponding ether. researchgate.net
A representative procedure for the etherification of phenols involves heating a mixture of the phenol, an iodoalkane, and anhydrous potassium carbonate. researchgate.net After cooling, diethyl ether is added, and the organic phase is washed and concentrated to yield the etherified product. researchgate.net
Table 1: Examples of Etherification of Hydroxylated Acetophenones
| Starting Phenol | Reagent | Product |
| 1-(4-hydroxy-3,5-dimethylphenyl)ethanone | Iodomethane | 1-(4-methoxy-3,5-dimethylphenyl)ethanone |
| 1-(4-hydroxy-3,5-dimethylphenyl)ethanone | Iodoethane | 1-(4-ethoxy-3,5-dimethylphenyl)ethanone |
Data sourced from representative etherification procedures. researchgate.net
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orguwindsor.ca This method utilizes a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the ortho position. uwindsor.caacs.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents. organic-chemistry.org
While specific examples of DoM directly on this compound are not extensively detailed in the provided context, the principles of DoM are broadly applicable to substituted arenes. Groups like amides, carbamates, and methoxy (B1213986) groups are effective DMGs. organic-chemistry.org The choice of a strong, non-nucleophilic base, such as an alkyllithium or a lithium amide, is crucial for the success of this reaction, which is typically carried out at low temperatures in an ethereal solvent like THF. uwindsor.caacs.org The versatility of this method allows for the synthesis of contiguously substituted aromatic compounds that would be difficult to access through classical electrophilic substitution reactions. organic-chemistry.org
Functionalization at the Ethanone (B97240) Moiety
The ketone functionality of the ethanone moiety is a prime site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
Modifications via Aldol (B89426) Condensation Products
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that utilizes the reactivity of the α-carbon of the ethanone. magritek.com In a typical base-catalyzed aldol condensation, the enolate of this compound can react with an aldehyde to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone, also known as a chalcone (B49325). magritek.comthieme-connect.de
For example, the Claisen-Schmidt reaction, a type of aldol condensation, between an acetophenone (B1666503) derivative and an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521), is a common method for synthesizing chalcones. mdpi.comresearchgate.net These chalcones are valuable intermediates for further synthetic modifications.
Table 2: Representative Aldol Condensation Reaction
| Ketone | Aldehyde | Base | Product |
| 1-(2,5-dimethylphenyl)ethan-1-one | Benzaldehyde | NaOH in EtOH | (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one |
This reaction illustrates a typical Claisen-Schmidt condensation. mdpi.comresearchgate.net
Formation of Heterocyclic Scaffolds Utilizing the Ketone Functionality
The ketone group of this compound and its derivatives serves as a key functional handle for the construction of various heterocyclic rings, which are prevalent in pharmacologically active compounds.
Pyrazoles: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. dergipark.org.trscispace.com While a direct synthesis from this compound requires its conversion to a 1,3-dicarbonyl derivative first, chalcones derived from it are readily used. For instance, chalcones can be cyclized with hydrazine (B178648) derivatives to form pyrazolines, which can then be oxidized to pyrazoles.
A general method for pyrazole (B372694) synthesis involves the reaction of a 1,3-diketone with a hydrazine derivative in a suitable solvent, often with acid or base catalysis. dergipark.org.trorganic-chemistry.org
Pyridazines: Pyridazines are six-membered heterocyclic rings containing two adjacent nitrogen atoms and are known for their diverse biological activities. kuleuven.benih.gov One synthetic route to pyridazine (B1198779) derivatives involves the reaction of a 1,4-dicarbonyl compound with hydrazine. More advanced strategies, such as the Diaza-Wittig reaction of 1,3-diketones, can also be employed to construct the pyridazine ring. kuleuven.be Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with enamines or ynamines, which provides a regioselective route to pyridazine derivatives. organic-chemistry.org
The synthesis of pyridazin-3-one derivatives has been achieved by reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds in acetic anhydride (B1165640). nih.gov This highlights the versatility of condensation reactions in building complex heterocyclic systems.
Construction of Thiazole (B1198619) and Oxazole (B20620) Rings
The synthesis of thiazole and oxazole derivatives from this compound is a key area of research, leveraging well-established synthetic methodologies.
Thiazole Ring Synthesis: A common route to thiazole derivatives involves the Hantzsch thiazole synthesis. mdpi.com This method typically utilizes an α-haloketone, which can be prepared from this compound, and a thioamide. For instance, 2-bromo-1-(2,3-dimethylphenyl)ethanone, a derivative of the parent ketone, is a crucial intermediate for creating various thiazole compounds. biosynth.com The reaction of this α-bromoketone with a thioamide leads to the formation of the thiazole ring. mdpi.comnih.gov The versatility of this synthesis allows for the introduction of various substituents on the resulting thiazole ring, depending on the choice of the thioamide. nih.gov
Oxazole Ring Synthesis: The construction of oxazole rings can be achieved through several synthetic strategies starting from derivatives of this compound. One approach involves the Robinson-Gabriel synthesis, where an N-acyl-α-amino ketone undergoes cyclization and dehydration to form the oxazole ring. farmaciajournal.com Another method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde, though this is less direct from the starting ketone. organic-chemistry.org More direct methods might involve the reaction of derivatives of this compound with suitable reagents to form key intermediates that can then be cyclized to the oxazole ring. For example, derivatives can be synthesized from α-bromoketones and benzylamines via visible-light photocatalysis. organic-chemistry.org
Table 1: Synthesis of Thiazole and Oxazole Derivatives
| Starting Material | Reagent(s) | Product Type | Key Reaction |
|---|---|---|---|
| 2-Bromo-1-(2,3-dimethylphenyl)ethanone | Thioamide | Thiazole derivative | Hantzsch Synthesis mdpi.com |
| N-acyl-α-amino ketone derivative | Phosphoryl trichloride | Oxazole derivative | Robinson-Gabriel Synthesis farmaciajournal.com |
| α-Bromoketone derivative, Benzylamine | [Ru(bpy)3]Cl2, K3PO4, CCl3Br | Oxazole derivative | Visible-light Photocatalysis organic-chemistry.org |
Cycloaddition Reactions Leading to Novel Heterocycles (e.g., 1,3-Oxazepines)
Cycloaddition reactions offer a powerful tool for the construction of complex heterocyclic systems from this compound derivatives. These reactions, particularly [2+5] cycloadditions, have been employed to synthesize seven-membered heterocyclic rings like 1,3-oxazepines. jmchemsci.comasianpubs.org
The general strategy involves the initial conversion of a derivative of this compound into a suitable precursor for cycloaddition. For example, a derivative of mefenamic acid, which contains the 2,3-dimethylphenyl moiety, can be converted into an N-Arylhydrazone. jmchemsci.com This hydrazone then acts as a five-atom component in a [2+5] cycloaddition reaction with a two-atom component, such as a cyclic carboxylic acid anhydride (e.g., maleic anhydride, phthalic anhydride). jmchemsci.comasianpubs.org This reaction proceeds under reflux in a suitable solvent like dry benzene (B151609) to yield the 1,3-oxazepine derivatives. jmchemsci.comasianpubs.org The mechanism involves the addition of the σ-bond of the anhydride to the π-bond of the imine group of the hydrazone. jmchemsci.com
This methodology has been utilized to synthesize a range of 1,3-oxazepine derivatives with varying substituents, demonstrating the versatility of the cycloaddition approach in generating novel heterocyclic structures. jmchemsci.comasianpubs.orgcentralasianstudies.org
Table 2: Synthesis of 1,3-Oxazepines via Cycloaddition
| Precursor | Reagent | Product | Reaction Type |
|---|---|---|---|
| N-Arylhydrazone derived from a mefenamic acid derivative | Maleic anhydride | 1,3-Oxazepine-4,7-dione derivative | [2+5] Cycloaddition asianpubs.org |
| N-Arylhydrazone derived from a mefenamic acid derivative | Phthalic anhydride | 1,3-Oxazepine derivative | [2+5] Cycloaddition jmchemsci.com |
| Schiff bases | Maleic anhydride | 1,3-Oxazepine derivative | [2+5] Cycloaddition centralasianstudies.orgpnrjournal.com |
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral analogues of this compound, particularly the corresponding chiral alcohol 1-(2,3-dimethylphenyl)ethanol (B1346038), is of significant interest due to the importance of chiral molecules in pharmaceuticals and fine chemicals. nih.govresearchgate.net The ketone possesses a prochiral center, making it an ideal substrate for asymmetric reduction to produce enantiomerically enriched alcohols.
Several methods have been developed for the stereoselective synthesis of these chiral analogues:
Biocatalytic Reduction: The use of microorganisms, such as the yeast Saccharomyces cerevisiae, has been explored for the asymmetric reduction of acetophenone derivatives. nih.gov This "green" approach can lead to the formation of chiral alcohols with high enantiomeric excess. For a related compound, 1-(3,4-dimethylphenyl)ethanone, bioreduction using plant cells, such as sugar beet, has also been shown to produce the corresponding chiral alcohol with high enantiomeric excess. researchgate.netresearchgate.net
Chemical Reduction: Traditional chemical methods for the reduction of ketones to chiral alcohols often employ chiral reducing agents or catalysts. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can be used, but to achieve stereoselectivity, chiral auxiliaries or catalysts are necessary.
Dynamic Kinetic Resolution: This powerful technique can be used to convert a racemic mixture of the alcohol into a single enantiomer. For example, lipase-catalyzed dynamic kinetic resolution of 1-(2,3-dimethylphenyl)ethanol has been reported to produce the (R)-enantiomer with high optical purity.
The choice of method depends on the desired enantiomer and the required level of enantiomeric purity. These stereoselective syntheses are crucial for accessing specific enantiomers of chiral analogues for further use in the synthesis of complex, biologically active molecules. ethz.chsnnu.edu.cn
Table 3: Methods for Stereoselective Synthesis of Chiral Analogues
| Method | Key Reagent/Catalyst | Product | Key Feature |
|---|---|---|---|
| Biocatalytic Reduction | Saccharomyces cerevisiae | Chiral 1-(2,3-dimethylphenyl)ethanol | Green synthesis, high enantioselectivity nih.gov |
| Bioreduction | Plant cells (e.g., sugar beet) | Chiral 1-(3,4-dimethylphenyl)ethanol | High enantiomeric excess researchgate.netresearchgate.net |
| Chemical Reduction | Chiral reducing agents/catalysts | Chiral 1-(2,3-dimethylphenyl)ethanol | Control over stereochemistry |
| Dynamic Kinetic Resolution | Lipase (B570770) (e.g., lipase CRL) | Enantiopure 1-(2,3-dimethylphenyl)ethanol | High optical purity |
Computational Chemistry and Quantum Mechanical Investigations
Molecular Structure Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. unina.it For organic molecules, it provides a balance of accuracy and computational cost, making it ideal for elucidating structural and electronic properties. While specific DFT studies on 1-(2,3-Dimethylphenyl)ethanone are not extensively detailed in public literature, the methodologies are well-established and have been applied to closely related compounds, such as hydroxylated and aminated derivatives. nih.govijsr.net These studies typically employ hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP) with various basis sets (e.g., 6-31G, 6-311++G(d,p)) to optimize molecular geometries and calculate key parameters. nih.govresearchgate.netresearchgate.net
Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. For a molecule like this compound, a key aspect of its structure is the orientation of the acetyl group relative to the dimethylphenyl ring.
This analysis is performed computationally by creating a Potential Energy Surface (PES). nih.gov The PES is mapped by systematically rotating the dihedral angle between the phenyl ring and the acetyl group and calculating the energy at each step. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. A study on the related compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone used this method to identify its most stable conformer, demonstrating a strong agreement between the computationally predicted geometry and the one determined experimentally via X-ray crystallography. nih.gov The calculations reveal the energy barriers between different conformations and identify the global minimum energy structure.
Table 1: Hypothetical Conformational Energy Profile for this compound This table is illustrative, based on typical findings for similar acetophenones.
| Conformer | Dihedral Angle (Ring-C-C=O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | ~0° | 0.00 | The acetyl group is nearly coplanar with the phenyl ring, maximizing conjugation, but slightly twisted to minimize steric hindrance with the ortho-methyl group. |
| Transition State 1 | ~90° | ~4-5 | The acetyl group is perpendicular to the phenyl ring, representing the rotational energy barrier. |
| Local Minimum | ~180° | ~1-2 | A less stable planar conformation. |
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net Theoretical vibrational frequencies are calculated for the optimized molecular geometry. These calculated frequencies, after appropriate scaling to correct for anharmonicity and basis set limitations, can be compared with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. ijsr.net
This comparison serves as a powerful validation of the computed structure. Furthermore, Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as the stretching or bending of particular bonds. ijsr.net For instance, in studies of 2-[(2,3-dimethylphenyl)amino]benzoic acid, DFT calculations accurately predicted the wavenumbers for N-H, C=O, and C-C aromatic stretching vibrations, which matched well with the observed FTIR and FT-Raman spectra. ijsr.net This allows for a complete and unambiguous assignment of the entire vibrational spectrum.
Table 2: Representative Vibrational Frequencies for Phenyl-Ethanone Derivatives (Based on data from related compounds like 2-[(2,3-dimethylphenyl) amino]benzoic acid) ijsr.net
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated Wavenumber (cm⁻¹) (B3LYP) | Assignment (Based on PED) |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3000-3150 | 3030-3140 | Stretching of C-H bonds on the phenyl ring |
| C-H Stretch (Methyl) | 2915-2975 | 2930-2995 | Asymmetric and symmetric stretching of C-H in CH₃ groups |
| C=O Stretch (Ketone) | ~1680 | ~1700 | Stretching of the carbonyl double bond |
| C-C Stretch (Aromatic) | 1400-1600 | 1400-1615 | Stretching vibrations within the phenyl ring framework |
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide access to several descriptors of electronic structure. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ijsr.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. ijsr.netresearchgate.net The MEP plots the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are rich or poor in electrons. Negative potential regions (typically colored red) are prone to electrophilic attack, while positive regions (blue) are susceptible to nucleophilic attack. For a derivative of this compound, the MEP would show a strong negative potential around the carbonyl oxygen, indicating it as a primary site for electrophilic interaction or hydrogen bonding. researchgate.net
Vibrational Frequency Calculations and Spectral Assignment
Theoretical Studies of Reaction Mechanisms and Transition States
DFT is a powerful method for mapping the entire energy landscape of a chemical reaction, providing insights into mechanisms that are often difficult to probe experimentally. unina.itmdpi.com By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, computational chemists can determine activation energies and reaction enthalpies. unina.it This allows for the evaluation of competing reaction pathways and provides a detailed, atomistic understanding of how a reaction proceeds.
For a ketone like this compound, theoretical studies could be applied to various reactions. For example, in the bioreduction of a similar compound, 1-(3,4-dimethylphenyl)ethanone, to its corresponding alcohol, DFT could be used to model the interaction with the enzyme's active site and elucidate the mechanism of hydride transfer. researchgate.net Similarly, for reactions where this compound acts as a synthetic intermediate, such as in condensation or substitution reactions, DFT calculations could predict the most likely reaction pathway and identify key factors controlling the reaction's outcome. cymitquimica.com
In Silico Modeling for Ligand-Target Interactions in Derivative Design
In silico modeling, especially molecular docking, is a vital component of modern drug discovery and materials science. This approach uses computational methods to predict how a small molecule (ligand), such as a derivative of this compound, binds to a large biological macromolecule, typically a protein or enzyme (target). mdpi.com By predicting the binding mode and affinity, these simulations can screen large virtual libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the design process. nih.govf1000research.com
Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the fit using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com
Several studies on derivatives containing the 2,3-dimethylphenyl moiety have successfully used molecular docking to predict and rationalize biological activity.
Antithrombotic Agents: In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives bearing a N-(2,3-dimethylphenyl)acetamide side chain were synthesized and evaluated as antithrombotic agents. nih.gov Molecular docking simulations showed that these compounds had a high affinity for the active site of Factor Xa, a critical enzyme in the blood coagulation cascade. The docking scores were superior to that of a known inhibitor, and the analysis revealed key interactions with amino acid residues in the binding pocket, explaining their potent activity. nih.gov
Anticancer Agents: Another research effort focused on 1,2,4-triazole (B32235) derivatives of ibuprofen, with one analog incorporating a N-(2,3-dimethylphenyl)acetamide group. mdpi.com These compounds were docked against several protein kinase targets implicated in cancer. Compound 6d , featuring the 2,3-dimethylphenyl group, showed the most significant anti-proliferative activity against a liver cancer cell line, and its potent activity was consistent with its strong binding interactions observed in docking simulations against Protein Kinase B. mdpi.com
EGFR Inhibitors: Novel 1,3-diazetidin-2-one derivatives synthesized from mefenamic acid (which contains a 2,3-dimethylphenylamino group) were evaluated as potential lung cancer agents. f1000research.com Molecular docking against the epidermal growth factor receptor (EGFR) showed that the designed compounds had superior binding scores compared to the reference drug erlotinib (B232). This computational prediction was validated by in vitro tests, which confirmed the high anti-proliferative activity of the compounds. f1000research.com
Table 3: Summary of Molecular Docking Studies on 2,3-Dimethylphenyl Derivatives
| Derivative Class | Protein Target | Key Findings | Potential Application | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole | Factor Xa (F-Xa) | High docking scores (e.g., 6270 for compound 3e), indicating strong binding affinity. Interactions with key residues in the S1 and S4 pockets. | Anticoagulant / Antithrombotic | nih.gov |
| 1,2,4-Triazole | Protein Kinase B (Akt) | Good binding affinity, consistent with potent in vitro anticancer activity (IC₅₀ = 13.004 µg/mL). | Anticancer | mdpi.com |
| 1,3-Diazetidin-2-one | EGFR (1M17) | Superior PLPfitness scores (up to 92.77) compared to the reference drug erlotinib (76.20). Correlated with high anti-proliferative activity (IC₅₀ = 1.75 µM). | Anticancer (Lung) | f1000research.com |
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions for Derivatives
In the realm of drug discovery and development, the computational assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. This in silico analysis allows for the early prediction of a compound's pharmacokinetic profile, helping to identify candidates with a higher probability of success in later-stage clinical trials. For derivatives of this compound, various computational studies have been undertaken to predict their viability as potential therapeutic agents. These investigations often employ online tools and software such as SwissADME, pre-ADMET, and others to evaluate key physicochemical and pharmacokinetic parameters. neliti.comresearchgate.netekb.eg
Detailed research findings from studies on complex heterocyclic derivatives incorporating the 2,3-dimethylphenyl moiety provide valuable insights into their drug-like properties.
A study on a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, including a compound featuring a (2,3-dimethylphenyl)diazenyl group, conducted an in silico ADME and physicochemical property analysis. ekb.eg The predictions for this and related compounds were generated using the SwissADME online platform. ekb.eg The results indicated that the synthesized compounds in this series generally exhibit high absorption characteristics. ekb.eg However, the predictions also suggested that these particular derivatives may not be capable of crossing the blood-brain barrier. ekb.eg
The following table summarizes the predicted physicochemical and ADME properties for a selection of these pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as orally administered drugs.
Table 1: In Silico ADME and Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | H-bond Acceptors | H-bond Donors |
|---|---|---|---|---|---|---|
| 4a | C24H22N6 | 406.48 | 4.89 | 89.24 | 6 | 1 |
| 4b | C23H19ClN6 | 426.90 | 5.40 | 89.24 | 6 | 1 |
| 4c | C23H18Cl2N6 | 461.34 | 5.92 | 89.24 | 6 | 1 |
| 4d | C23H17Cl3N6 | 495.79 | 6.43 | 89.24 | 6 | 1 |
| 4e | C24H21FN6 | 424.47 | 4.93 | 89.24 | 6 | 1 |
Data sourced from a study on pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg Note: Compound 4b is 7-(4-chlorophenyl)-3-((2,3-dimethylphenyl)diazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-2-amine.
The following table lists the key compounds mentioned in this article.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-(4-chlorophenyl)-3-((2,3-dimethylphenyl)diazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-2-amine |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.iucr.orglew.robenthamopen.comlookchem.comnih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(2,3-Dimethylphenyl)ethanone, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, offer unambiguous structural assignment.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the hydrogen atoms. The spectrum typically shows distinct signals for the aromatic protons and the methyl groups.
The aromatic region reveals three protons on the phenyl ring. These protons exhibit complex splitting patterns due to spin-spin coupling. lew.ro The proton at the C-6 position typically appears as a doublet of doublets, influenced by its neighbors. The protons at C-4 and C-5 also show characteristic multiplets.
The two methyl groups attached to the aromatic ring and the acetyl methyl group each produce a singlet in the upfield region of the spectrum. Their distinct chemical shifts are indicative of their unique positions on the molecule. lew.ro
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' | ~7.48 | dd | J = 7.8, 1.8 |
| H-4' | ~7.18 | dd | J = 7.5, 1.5 |
| H-5' | ~7.08 | t | J = 7.7 |
| Acetyl-CH₃ | ~2.42 | s | - |
| Ar-CH₃ (C-2') | ~2.27 | s | - |
| Ar-CH₃ (C-3') | ~2.02 | s | - |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. lew.roacs.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the acetyl group is characteristically downfield, typically appearing around 200 ppm. The aromatic carbons show a range of chemical shifts depending on their substitution and position.
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~203.7 |
| C-1' | ~138.0 |
| C-2' | ~136.5 |
| C-3' | ~135.4 |
| C-4' | ~125.8 |
| C-5' | ~131.4 |
| C-6' | ~128.9 |
| Acetyl-CH₃ | ~21.3 |
| Ar-CH₃ (C-2') | ~20.9 |
| Ar-CH₃ (C-3') | ~15.2 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data compiled from multiple sources. lew.rowiley-vch.de
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, confirming the assignments made from 1D spectra.
1H NMR Chemical Shift and Coupling Analysis
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics.lookchem.comnih.govrsc.orgias.ac.in
The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone. wiley-vch.de The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is observed just below 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region.
Table 3: Key FT-IR Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3054 | Medium |
| Aliphatic C-H Stretch | ~2923 | Medium |
| C=O Stretch (Ketone) | ~1688 | Strong |
| Aromatic C=C Stretch | ~1451 | Medium-Strong |
| C-H Bend | ~1362 | Medium |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method. Data compiled from multiple sources. wiley-vch.descispace.com
Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum. The aromatic ring vibrations often give rise to strong and characteristic Raman signals. While detailed Raman studies specifically on this compound are less common in the literature, the technique is valuable for studying the vibrational modes of similar aromatic ketones.
Fourier Transform Infrared (FT-IR) Spectroscopy
X-ray Crystallography for Solid-State Molecular Geometry.iucr.orgnih.govias.ac.in
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related structures, such as 1-(2-Amino-4,5-dimethylphenyl)ethanone, reveals important structural features. iucr.org
In the solid state, the molecule would be expected to adopt a conformation that minimizes steric hindrance between the acetyl group and the ortho-methyl group. The phenyl ring is planar, and the acetyl group may be slightly twisted out of the plane of the ring. Intermolecular forces, such as hydrogen bonding (if applicable in derivatives) and van der Waals interactions, would dictate the packing of the molecules in the crystal lattice. iucr.org For instance, in related acetophenones, π–π stacking interactions between aromatic rings are observed. iucr.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, this method provides crucial data for its identification and characterization. The compound has a nominal molecular weight of 148.2 g/mol . sigmaaldrich.com
In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would appear at an m/z value of approximately 148. This peak corresponds to the intact molecule that has lost one electron. Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint that helps in elucidating the compound's structure.
The fragmentation of ketones is well-understood and often involves specific cleavage patterns. tutorchase.com For this compound, two primary fragmentation pathways are expected:
Loss of a Methyl Radical: Cleavage of the methyl group from the acetyl moiety results in the formation of a stable acylium ion. This corresponds to the loss of a mass of 15 u (CH₃•), leading to a significant fragment peak at m/z 133.
Alpha-Cleavage (α-cleavage): The bond between the carbonyl carbon and the aromatic ring can break, leading to the loss of the acetyl group as a radical (•COCH₃, 43 u). This generates a highly stable 2,3-dimethylphenyl cation at m/z 105, which is often the most abundant fragment ion (the base peak) in the spectrum. tutorchase.com
These predictable fragmentation patterns are instrumental in confirming the identity of the acetophenone (B1666503) structure attached to the dimethylated phenyl ring.
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral Fragment | Significance |
|---|---|---|---|
| 148 | [C₁₀H₁₂O]⁺ | - | Molecular Ion (M⁺) |
| 133 | [C₉H₉O]⁺ | CH₃• | Loss of a methyl group |
| 105 | [C₈H₉]⁺ | CH₃CO• | Loss of the acetyl group (base peak) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a refined technique that measures the mass of an ion with extremely high accuracy, typically to four or more decimal places. algimed.com This precision allows for the determination of the exact elemental composition of a molecule, a feat not possible with standard low-resolution mass spectrometry which provides only the nominal mass. algimed.com
The molecular formula of this compound is C₁₀H₁₂O. sigmaaldrich.com Using the exact isotopic masses of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the theoretical monoisotopic mass of the compound can be calculated with high precision. This calculated exact mass is 148.088815 Da. nih.gov When a sample is analyzed using HRMS, the experimentally measured mass is compared to the theoretical value. A close match confirms the elemental formula of C₁₀H₁₂O and distinguishes this compound from other potential compounds that might have the same nominal mass of 148 but a different atomic makeup. algimed.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O |
| Theoretical Exact Mass (Da) | 148.088815 nih.gov |
| Instrumentation | Time-of-Flight (TOF), Orbitrap, or FT-ICR algimed.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone technique for verifying the identity and assessing the purity of volatile and semi-volatile compounds like this compound. solubilityofthings.comjpmsonline.com
In a GC-MS analysis, the sample is first injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. jpmsonline.com The separation is based on the differential partitioning of the compound between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). As a result, the compound elutes from the column at a specific time, known as its retention time. For this compound, a retention time of 10.816 minutes has been reported under specific chromatographic conditions. nih.gov
The purity of the sample is indicated by the chromatogram; a single, sharp peak suggests a pure substance, whereas multiple peaks point to the presence of impurities. Upon elution from the GC column, the compound directly enters the mass spectrometer, which generates a mass spectrum. The identity of this compound is unequivocally confirmed by matching both its experimental retention time and its mass spectrum with those of a known reference standard analyzed under the same conditions.
| Parameter | Description/Value | Reference |
|---|---|---|
| GC Column | Capillary column (e.g., Crossbond® 100% dimethyl polysiloxane) | jpmsonline.com |
| Carrier Gas | Helium | jpmsonline.com |
| Reported Retention Time | 10.816 minutes | nih.gov |
| Detection | Mass spectrometer records the mass spectrum of the eluting peak | nih.gov |
| Identification | Comparison of retention time and mass spectrum with a reference standard | nih.gov |
Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC)
Beyond GC-MS, other chromatographic techniques are routinely employed for the separation and qualitative purity assessment of this compound. Among these, Thin-Layer Chromatography (TLC) is particularly valuable due to its simplicity, speed, and low cost. researchgate.net
TLC is widely used to monitor the progress of chemical reactions, such as the synthesis of this compound, to determine when the starting materials have been completely consumed. tjpr.org The technique involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel (the stationary phase). tjpr.orggoogle.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase), such as a combination of hexane (B92381) and ethyl acetate (B1210297). google.com
As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. After the separation, the plate is removed and dried. Because this compound contains a conjugated aromatic system, it is inherently UV-active. Its position on the TLC plate can therefore be easily visualized by shining a UV lamp (typically at a wavelength of 254 nm) on it, where the compound will appear as a dark spot against a fluorescent background. tjpr.orgrsc.org The purity of the sample can be qualitatively judged by the number of spots; a single spot indicates a likely pure compound.
| Parameter | Description/Value | Reference |
|---|---|---|
| Stationary Phase | Silica gel coated plate (e.g., Merck 60 F254) | rsc.org |
| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents, e.g., Hexane:Ethyl Acetate | tjpr.orggoogle.com |
| Application | Monitoring reaction progress, checking purity | tjpr.org |
| Visualization | Under UV light at 254 nm | tjpr.orgrsc.org |
Applications and Advanced Research Directions in Organic and Medicinal Chemistry
Role as a Versatile Building Block in Complex Molecule Synthesis
1-(2,3-Dimethylphenyl)ethanone serves as a crucial starting material and intermediate in the synthesis of a variety of more complex organic compounds. cymitquimica.com Its reactivity, influenced by the dimethylphenyl group, makes it a valuable component in constructing intricate molecular architectures. cymitquimica.com
A significant application of this compound is its role as a key precursor in the synthesis of pharmaceutical intermediates. Notably, it is a starting material in the production of Dexmedetomidine, a potent and selective α2-adrenergic receptor agonist used for sedation in intensive care settings and as an anesthetic. patsnap.comepo.org The synthesis of Dexmedetomidine often involves the reaction of this compound with an imidazole (B134444) derivative. google.comgoogle.com
The synthesis process can involve several steps, including the formation of an intermediate alcohol, 1-(2,3-dimethylphenyl)ethanol (B1346038), through reduction of the ketone. smolecule.com This alcohol can then be further reacted to introduce the imidazole moiety. pharmaffiliates.com For instance, a Grignard reaction involving a protected imidazole species and this compound can be employed to create a key carbon-carbon bond, leading to an intermediate that is subsequently converted to Dexmedetomidine. patsnap.com Optimized processes for the synthesis of Dexmedetomidine from this compound have reported high yields and purity.
The following table outlines a simplified reaction pathway for the synthesis of a Dexmedetomidine intermediate starting from this compound.
| Step | Reactant(s) | Key Transformation | Product |
| 1 | This compound, Reducing agent (e.g., Sodium borohydride) | Reduction of ketone | 1-(2,3-Dimethylphenyl)ethanol |
| 2 | 1-(2,3-Dimethylphenyl)ethanol, Imidazole derivative | Nucleophilic substitution/addition | Dexmedetomidine intermediate |
The structural framework of this compound provides a valuable scaffold for the design and synthesis of new chemical entities with specific, targeted reactivity. google.comgoogle.com The presence of the ketone functional group and the aromatic ring allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries. cymitquimica.com
By introducing different substituents onto the phenyl ring or modifying the acetyl group, chemists can systematically alter the electronic and steric properties of the molecule. This allows for the fine-tuning of its reactivity towards various reagents and biological targets. For example, the introduction of a nitro group to form 1-(2,3-dimethylphenyl)-2-nitroethanone significantly alters the compound's chemical properties and reactivity. smolecule.com This nitro derivative can then be used in further synthetic transformations. smolecule.com
The chromone (B188151) scaffold, which can be synthesized from derivatives of acetophenones, is recognized as a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. acs.org Similarly, the core structure of this compound can be elaborated into more complex heterocyclic systems, such as pyrazoles and thiazoles, which are known to exhibit a wide range of biological activities. connectjournals.comresearchcommons.org For instance, derivatives of 1-(3,4-dimethylphenyl)ethanone have been used to synthesize thiazole (B1198619) compounds with potential antimicrobial and antifungal properties. researchcommons.org
Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., Dexmedetomidine)
Investigation of Structure-Activity Relationships in Synthesized Derivatives
The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, and derivatives of this compound provide a fertile ground for such investigations. smolecule.com By systematically modifying the structure of the parent compound and evaluating the biological or chemical effects of these changes, researchers can gain insights into the key molecular features responsible for a particular activity.
The specific arrangement of the methyl groups on the phenyl ring of this compound influences its interactions with other molecules. The steric hindrance created by the 2- and 3-position methyl groups can affect how the molecule binds to active sites of enzymes or receptors.
In a series of anthraquinone (B42736) derivatives, the inclusion of a 2,3-dimethylphenyl group influenced the inhibitory activity against ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), enzymes involved in nucleotide signaling. nih.gov The position of substituents on the phenyl ring was found to be critical for the potency and selectivity of these inhibitors. nih.gov For example, while a 2,3-dimethylphenyl derivative showed moderate activity, other substitution patterns resulted in more potent and selective inhibitors. nih.gov This highlights how subtle changes in the substitution pattern on the phenyl ring can lead to significant differences in biological interactions.
The following table summarizes the impact of different substituents on the phenyl ring on the inhibitory activity of a series of anthraquinone derivatives against NTPDases.
| Substituent on Phenyl Ring | NTPDase1 Inhibition (%) | NTPDase2 Inhibition (%) | NTPDase3 Inhibition (%) |
| 2,3-Dimethylphenyl | 22.7 ± 3.4 | 38.5 ± 5.0 | Not Reported |
| 2,4-Dimethylphenyl | 18.0 ± 3.5 | 15.6 ± 2.5 | 41.8 ± 5.5 |
| 4-Chlorophenyl | 15.7 ± 3.4 | 18.0 ± 2.0 | 16.4 ± 1.6 |
Data adapted from a study on anthraquinone derivatives. nih.gov
The reactivity of this compound can be modulated by the introduction of various substituent groups. The electron-donating nature of the two methyl groups on the phenyl ring influences the electron density of the aromatic system and the reactivity of the ketone group.
Introducing electron-withdrawing groups, such as a nitro group, can significantly alter the electrophilicity of the carbonyl carbon and the acidity of the α-protons. smolecule.com The compound 1-(2,3-dimethylphenyl)-2-nitroethanone, for example, is expected to have different reactivity in nucleophilic addition and enolate formation reactions compared to the parent compound. smolecule.com
Conversely, the introduction of electron-donating groups, such as a hydroxyl group to form 1-(4-hydroxy-2,3-dimethylphenyl)ethanone, can also modify reactivity. smolecule.com The hydroxyl group can participate in hydrogen bonding and alter the electronic properties of the ring, potentially influencing the rates and outcomes of reactions at the ketone. smolecule.com The ability to tune reactivity through such substituent effects is a powerful tool in organic synthesis, allowing for the strategic design of reaction pathways. researchgate.net
Correlation of Structural Features with Specific Chemical Interactions
Catalytic Applications Involving the Compound or its Derivatives
While direct catalytic applications of this compound itself are not extensively documented, its derivatives have the potential to be used in catalysis. The structural features of its derivatives can be exploited to create ligands for metal catalysts or to act as organocatalysts.
For instance, the development of chiral alcohols from ketones, such as the reduction of 1-(3,4-dimethylphenyl)ethanone to the corresponding chiral alcohol, is an important transformation in the synthesis of pharmaceuticals and fine chemicals. researchgate.net This reduction can be achieved using biocatalysts, highlighting the potential for derivatives of dimethylphenyl ethanones to be substrates in catalytic processes. researchgate.net
Furthermore, the ability of derivatives to form complexes with metal ions suggests potential applications in catalysis. smolecule.com The design of ligands that can coordinate with a metal center and influence its catalytic activity is a major area of research. The dimethylphenyl moiety, when incorporated into a larger ligand structure, could influence the steric and electronic environment of a metal catalyst, thereby affecting its selectivity and efficiency in various chemical transformations.
Innovations in Industrial-Scale Chemical Production Processes
The industrial-scale production of specialty chemicals like this compound is continuously evolving, driven by the need for greater efficiency, safety, and sustainability. Traditional batch-processing methods are often plagued by challenges related to heat management, reaction control, and waste generation. In response, modern chemical engineering has focused on developing innovative process technologies that address these limitations. Key advancements in this area include the adoption of continuous flow chemistry and the creation of sophisticated recyclable catalytic systems, which together are reshaping the landscape of chemical manufacturing. These innovations not only offer economic advantages but also align with the principles of green chemistry by minimizing environmental impact.
Continuous Flow Chemistry for Enhanced Efficiency
Continuous flow chemistry represents a paradigm shift from conventional batch production. In a flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. beilstein-journals.org This methodology offers numerous advantages for the synthesis of acetophenones and their derivatives. patsnap.comgoogle.comgoogle.com One of the most significant benefits is the superior heat and mass transfer due to the high surface-area-to-volume ratio in the reactors. beilstein-journals.org The Friedel-Crafts acylation, a primary method for synthesizing this compound, is a highly exothermic reaction. In large batch reactors, dissipating this heat effectively is a major challenge, often requiring cryogenic temperatures to prevent runaway reactions and the formation of byproducts. google.com Flow reactors, however, allow for precise temperature control, enabling reactions to be run safely at higher temperatures, which can accelerate reaction rates and improve yield. google.comgoogle.com
Development of Recyclable Catalytic Systems
A central focus of innovation in the synthesis of this compound is the development of sustainable catalytic systems for Friedel-Crafts acylation. Traditionally, this reaction employs stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generates large quantities of corrosive and environmentally hazardous waste during aqueous workup. Modern research emphasizes the use of catalytic amounts of solid-supported or otherwise recoverable catalysts that are both efficient and reusable. wiley.comchemistryjournals.net
Several classes of recyclable catalysts have shown promise in Friedel-Crafts acylations:
Bismuth(III) Compounds in Ionic Liquids : Bismuth(III) derivatives, such as bismuth oxide or triflate, have been found to be highly effective catalysts when dissolved in ionic liquids. nih.gov This system is particularly attractive because the catalyst can be recycled multiple times without a significant loss of activity. For example, bismuth(III) oxychloride (BiOCl), an eco-friendly and water-insensitive solid, can be used to generate the active catalyst in situ and is easily recovered in nearly quantitative yields after the reaction. chemistryjournals.net
Rare Earth Metal Trifluoromethanesulfonates (Triflates) : Lanthanide triflates, such as scandium triflate (Sc(OTf)₃) and ytterbium triflate (Yb(OTf)₃), are highly active catalysts for the acylation of various aromatic compounds. chemistryjournals.netrsc.org These catalysts can be easily recovered from the reaction mixture and reused without a decrease in catalytic activity. chemistryjournals.net The use of a dendritic terpyridine ligand with Sc(OTf)₃ under microwave irradiation has been shown to yield the desired products in high yields and short reaction times, with the nano-sized catalyst being successfully reused in at least 12 consecutive runs. rsc.org
Solid-Supported Catalysts : Another green approach involves immobilizing the catalyst on a solid support. "Envirocats," which are clay-supported reagents, have been used effectively for Friedel-Crafts acylation, offering the advantages of being reusable and environmentally benign. wiley.com Similarly, zinc oxide (ZnO) powder has been reported as a reusable catalyst for the acylation of various aromatic compounds under solvent-free conditions. chemistryjournals.net
Tunable Aryl Imidazolium Ionic Liquids : Researchers have also developed unique ionic liquids with dual Brønsted–Lewis acidic properties that can catalyze Friedel-Crafts acylation. mdpi.com These ionic liquids serve as both the solvent and the catalyst and can be recycled, contributing to a more atom-economical and environmentally friendly process. mdpi.com
The development of these recyclable systems is a significant step towards making the industrial production of aromatic ketones like this compound more sustainable and cost-effective.
Future Research Perspectives and Interdisciplinary Opportunities
Emerging Synthetic Methodologies and Catalytic Systems
The traditional synthesis of 1-(2,3-dimethylphenyl)ethanone often relies on Friedel-Crafts acylation, a well-established but sometimes limited method. The future of its synthesis lies in the development of more efficient, selective, and environmentally benign catalytic systems.
Recent advancements in catalysis offer promising alternatives. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe25Ru75@SILP) have demonstrated high activity and selectivity in the deoxygenation of acetophenone (B1666503) derivatives. rsc.orgrsc.org This type of catalyst could be adapted for the synthesis of this compound, potentially offering a more robust and continuous flow process. rsc.orgrsc.org Furthermore, the use of heterogeneous catalysts, such as copper oxide supported on mesoporous materials like FDU-12, has shown high conversion and selectivity in the oxidation of ethylbenzene (B125841) to acetophenone under mild conditions. acs.org This suggests potential for developing similar systems for the selective oxidation of 2,3-dimethylethylbenzene to produce the target compound.
Advanced Computational Approaches for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thus guiding experimental work. For this compound and its derivatives, computational methods like Density Functional Theory (DFT) are being employed to understand their behavior.
DFT calculations can model the electron density distribution, which is crucial for predicting the outcomes of electrophilic substitution reactions. For this compound, the methyl groups at the 2 and 3 positions create specific steric and electronic effects that influence where incoming electrophiles will attach to the aromatic ring. Furthermore, computational studies can predict spectroscopic properties, such as NMR spectra, aiding in the structural confirmation of synthesized compounds. biointerfaceresearch.com
Advanced computational methods are also used to study the thermodynamic properties of substituted acetophenones, including their enthalpies of formation and vaporization. doi.orgd-nb.info These data are vital for designing and optimizing industrial processes. By exploring the effects of different substituents on the electronic and thermodynamic properties of acetophenone derivatives, researchers can design new molecules with desired characteristics. samipubco.com For example, computational docking studies can predict how these molecules might interact with biological targets, which is particularly relevant for pharmaceutical research. nih.gov
Integration with Materials Science for Novel Functional Materials
The unique chemical structure of this compound and its derivatives makes them promising building blocks for the creation of novel functional materials. The presence of the aromatic ring and the ketone functional group allows for a variety of chemical modifications, leading to materials with tailored properties.
Derivatives of this compound can be used as monomers in polymer chemistry. For example, related dioxolane-based compounds are utilized to create polymers with specific characteristics like flexibility and durability. The inherent chemical stability of the dimethylphenyl group suggests that polymers incorporating this moiety could exhibit enhanced resistance to degradation.
Furthermore, acetophenone derivatives are being investigated for their potential in creating advanced materials with specific optical or electronic properties. Chalcones, which can be synthesized from acetophenones, are known for their non-linear optical (NLO) activity and are being explored for applications in optoelectronics. biointerfaceresearch.comresearchgate.net By incorporating this compound into more complex molecular architectures, it may be possible to develop new materials for coatings, sensors, or electronic devices. The synthesis of substituted acetophenone derivatives of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine highlights the potential for creating novel bioactive compounds with applications in both pharmaceutical and materials science research. rasayanjournal.co.in
Sustainable Chemistry and Green Synthesis Initiatives
The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, including this compound, which is used in the fragrance industry. personalcaremagazine.compremiumbeautynews.com The goal is to develop manufacturing processes that are more environmentally friendly, reduce waste, and utilize renewable resources. sobfragrance.com
One key area of focus is the use of greener solvents and catalysts. Supercritical carbon dioxide, often used with a co-solvent like ethanol, is a highly tunable and environmentally benign solvent for extractions and reactions. personalcaremagazine.com Biocatalysis, which employs enzymes or whole-cell systems, offers a highly selective and sustainable alternative to traditional chemical synthesis. rsc.orgkaust.edu.sa For instance, plant-mediated bioreduction has been successfully used for the asymmetric reduction of related ketones, suggesting a potential green route to chiral alcohols derived from this compound. researchgate.netresearchgate.net
The valorization of biomass is another important aspect of green chemistry. premiumbeautynews.com Researchers are exploring ways to produce valuable chemicals from renewable feedstocks, which could eventually include precursors for this compound. Furthermore, solvent-free reaction conditions are being investigated to minimize environmental impact and simplify product purification. acs.org The development of one-pot syntheses and the use of reusable catalysts are also key strategies in making the production of this compound more sustainable. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2,3-Dimethylphenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where 2,3-dimethylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Solvent choice (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) critically affect regioselectivity and yield. Purification via column chromatography or recrystallization is recommended to isolate the product .
- Data Consideration : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate = 4:1) and confirm purity via melting point analysis (literature mp: ~35–38°C) .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The aromatic proton signals (δ 6.8–7.2 ppm) split into distinct patterns due to the 2,3-dimethyl substitution. The acetyl group (COCH₃) appears as a singlet at δ 2.6 ppm.
- IR : Strong carbonyl stretch at ~1680 cm⁻¹ (C=O) and C-H bending for methyl groups at ~1380 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 148 (C₁₀H₁₂O⁺) and fragmentation patterns (e.g., loss of CH₃CO, m/z 105) differentiate it from isomers like 1-(2,4-dimethylphenyl)ethanone .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution. The methyl groups at positions 2 and 3 exert steric and electronic effects, directing electrophiles to the para position relative to the acetyl group. Comparative studies with 1-(2,4-dimethylphenyl)ethanone show distinct reactivity profiles due to substituent positioning .
- Data Contradiction : Experimental results may deviate from computational predictions due to solvent effects or kinetic vs. thermodynamic control. Validate with kinetic studies (e.g., competitive reactions) .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Stability studies in aprotic solvents (e.g., DMSO, acetonitrile) under nitrogen at 4°C show minimal degradation over 6 months. In polar protic solvents (e.g., methanol), keto-enol tautomerism may occur, detectable via UV-Vis spectroscopy (λmax shifts from 270 nm to 310 nm). Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products .
Q. What strategies resolve contradictions in reported melting points or spectral data across literature sources?
- Methodological Answer : Cross-validate data using:
- DSC/TGA : Determine precise melting points and thermal decomposition profiles.
- High-Resolution MS : Confirm molecular formula (C₁₀H₁₂O, exact mass 148.0888).
- Collaborative Databases : Compare with NIST Chemistry WebBook entries for consistency .
Application-Oriented Research Questions
Q. How is this compound utilized as a precursor in synthesizing bioactive molecules?
- Methodological Answer : The acetyl group serves as a handle for nucleophilic substitution or reduction (e.g., NaBH₄ reduction to 1-(2,3-dimethylphenyl)ethanol). Applications include:
- Pharmaceutical Intermediates : Synthesize antipsychotic agents via coupling with piperazine derivatives .
- Agrochemicals : Functionalize with heterocycles (e.g., triazoles) to develop fungicides .
Q. What chromatographic techniques optimize separation of this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
